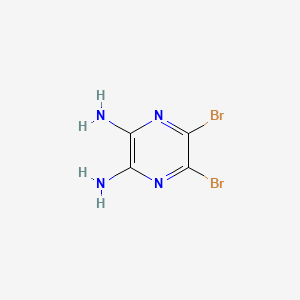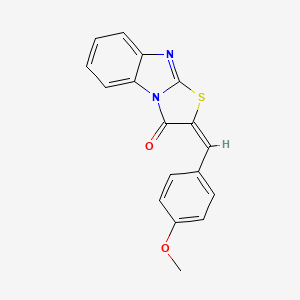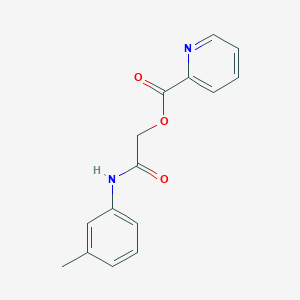![molecular formula C9H15NO2S B14159973 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)- CAS No. 1010-28-2](/img/structure/B14159973.png)
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- is a unique chemical compound with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . This compound is part of a class of spiro compounds, which are characterized by a spiro-connected bicyclic structure. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- involves several steps. One common synthetic route includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines .
Aplicaciones Científicas De Investigación
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, ®- can be compared with other similar compounds, such as:
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (S)-: This enantiomer has similar chemical properties but may exhibit different biological activities due to its stereochemistry.
Thiazolidine derivatives: These compounds share a similar sulfur-containing ring structure and are known for their diverse biological activities.
Propiedades
Número CAS |
1010-28-2 |
|---|---|
Fórmula molecular |
C9H15NO2S |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
(3R)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2S/c11-8(12)7-6-13-9(10-7)4-2-1-3-5-9/h7,10H,1-6H2,(H,11,12)/t7-/m0/s1 |
Clave InChI |
HEUZVMPNXULHIT-ZETCQYMHSA-N |
SMILES isomérico |
C1CCC2(CC1)N[C@@H](CS2)C(=O)O |
SMILES canónico |
C1CCC2(CC1)NC(CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




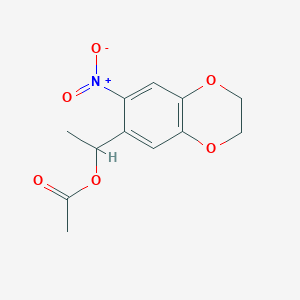
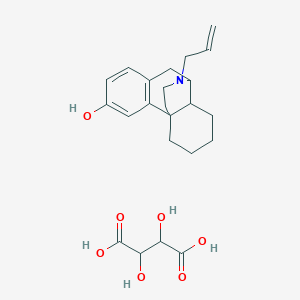
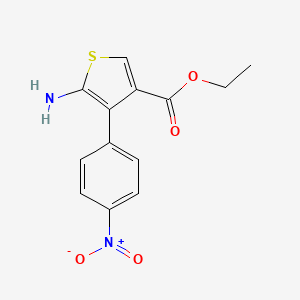
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)
![N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14159935.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)
![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)

